molecular formula C18H21NO4S2 B3013772 N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2319720-41-5

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B3013772
CAS RN: 2319720-41-5
M. Wt: 379.49
InChI Key: DWKRLJSKYRFTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H21NO4S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications

PARP-1 Inhibition

Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors have been investigated as potential anti-cancer agents. In a study, a novel series of pyrano [2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity against PARP-1. Notably, compounds S2 and S7 emerged as the most potent PARP-1 inhibitors, with IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively. These compounds showed high cytotoxicity against MCF-7 human cancer cells .

Antitumor Activity

The same pyrano [2,3-d]pyrimidine-2,4-dione derivatives were also assessed for their antitumor activity. Compound S8 demonstrated remarkable cell growth inhibition against both MCF-7 and HCT116 cancer cell lines, with IC50 values of 0.66 ± 0.05 and 2.76 ± 0.06 μM, respectively .

Quinoline Derivatives

The compound “N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoline-8-sulfonamide” (CAS No. 2319722-11-5) is related to our target compound. Quinoline derivatives have diverse applications, including potential therapeutic uses. Further exploration of this specific derivative may reveal additional properties and applications.

Imatinib Analogs

Imatinib, a tyrosine kinase inhibitor used in leukemia treatment, has structural similarities to our compound. Investigating analogs and derivatives of imatinib could provide insights into novel therapeutic strategies .

properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-25(21,15-3-4-16-14(12-15)7-10-23-16)19-18(17-2-1-11-24-17)13-5-8-22-9-6-13/h1-4,11-13,18-19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKRLJSKYRFTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

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